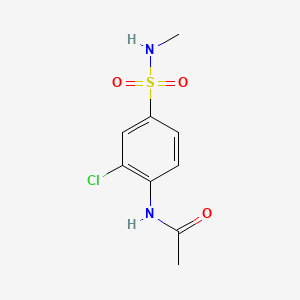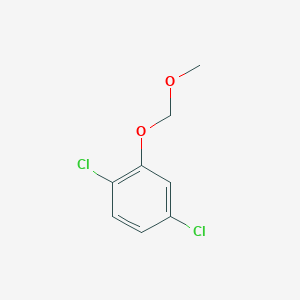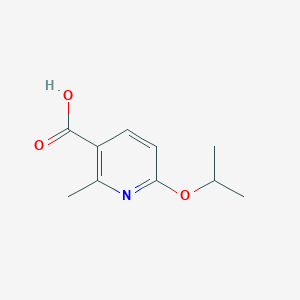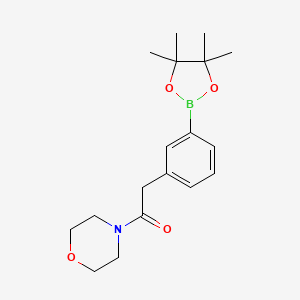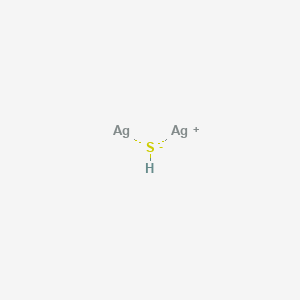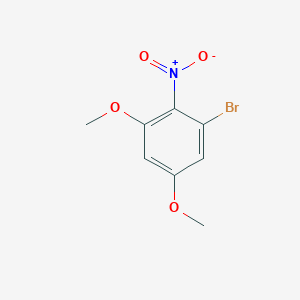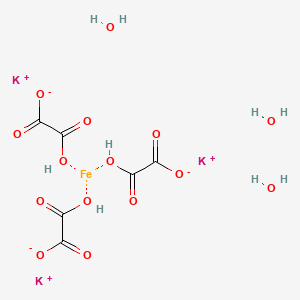
Rhodium(II) acetate dimer dihydrate, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium(II) acetate dimer dihydrate is a chemical compound with the chemical formula Rh2(O2CCH3)4·2H2O. It is a white powder that is soluble in water and other organic solvents. Rhodium(II) acetate dimer dihydrate is a versatile reagent used in various scientific and industrial applications. It has been used as a catalyst in organic synthesis, as a catalyst for electrochemical processes, and as an oxidizing agent in biochemistry.
Mécanisme D'action
Rhodium(II) acetate dimer dihydrate acts as a catalyst in organic synthesis and biochemistry. It promotes the formation of covalent bonds between two molecules, and facilitates the reaction of two molecules by increasing the rate at which the reaction occurs. In electrochemical processes, it acts as an electrocatalyst, which is a substance that facilitates the transfer of electrons between two molecules.
Biochemical and Physiological Effects
Rhodium(II) acetate dimer dihydrate has no known biochemical or physiological effects. It is a reagent used in scientific research, and is not intended for human use.
Avantages Et Limitations Des Expériences En Laboratoire
Rhodium(II) acetate dimer dihydrate has several advantages for lab experiments. It is relatively inexpensive, easy to obtain, and is soluble in water and other organic solvents. Additionally, it is a versatile reagent that can be used in a variety of applications. However, it has some limitations. It is sensitive to light and air, and can be easily decomposed. Additionally, it can be toxic if mishandled.
Orientations Futures
Rhodium(II) acetate dimer dihydrate has a wide range of potential applications in the future. It could be used to develop new catalysts for organic synthesis, to develop new electrocatalysts for electrochemical processes, and to develop new oxidizing agents for biochemistry. Additionally, it could be used to study the structure and reactivity of metal complexes, and to develop new materials for industrial applications. Finally, it could be used to develop new drugs and pharmaceuticals.
Méthodes De Synthèse
Rhodium(II) acetate dimer dihydrate can be synthesized by the reaction of rhodium chloride with acetic acid in aqueous solution. The reaction occurs in two steps: first, the rhodium chloride reacts with acetic acid to form rhodium acetate; then, the rhodium acetate dimerizes and forms the dihydrate. The reaction is as follows:
2 RhCl3 + 6 CH3COOH → 2 Rh(O2CCH3)3 + 6 HCl
2 Rh(O2CCH3)3 → Rh2(O2CCH3)4·2H2O
Applications De Recherche Scientifique
Rhodium(II) acetate dimer dihydrate is used in various scientific research applications. It is used as a catalyst in organic synthesis, as an oxidizing agent in biochemistry, and as an electrocatalyst in electrochemical processes. Additionally, it has been used to study the structure and reactivity of rhodium complexes, and to study the structure and reactivity of other metal complexes.
Propriétés
IUPAC Name |
acetic acid;rhodium;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4O2.2H2O.2Rh/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);2*1H2;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUYGTHHMMAUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Rh].[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O10Rh2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

